molecular formula C9H14N4O4 B1605934 Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate CAS No. 49810-21-1

Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate

Cat. No.: B1605934
CAS No.: 49810-21-1
M. Wt: 242.23 g/mol
InChI Key: HGUYJIVJBOSARA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of tetrahydropyrimidine derivatives that began in the late twentieth century. The compound's structural foundation builds upon the well-established 6-amino-1,3-dimethyluracil scaffold, which has been extensively studied since its initial characterization. The specific carbamate derivative represented by this compound was first documented in chemical databases with its unique registry number 49810-21-1, reflecting the systematic approach to cataloging heterocyclic compounds with potential pharmaceutical applications.

The historical significance of this compound lies in its relationship to the development of purine and pyrimidine analogs, particularly those derived from uracil frameworks. Research into 6-amino-1,3-dimethyluracil and its derivatives gained momentum as scientists recognized the potential for structural modifications to yield compounds with enhanced properties for research applications. The introduction of the ethyl carbamate functionality represents a strategic chemical modification designed to alter the compound's solubility, stability, and potential reactivity profiles.

The compound's discovery and characterization coincided with advances in synthetic methodologies for heterocyclic compounds. Modern preparation techniques for related structures, such as 6-amino-1,3-dimethyl uracil, have evolved to include sophisticated approaches involving condensing agents and controlled reaction conditions, demonstrating the scientific community's commitment to developing efficient synthetic pathways for these important chemical scaffolds.

Significance in Scientific Research

This compound holds substantial importance in contemporary scientific research due to its structural features and potential applications as a chemical intermediate. The compound's significance is evidenced by its inclusion in multiple chemical databases and commercial catalogs, indicating active research interest and practical utility. Its molecular architecture combines the biological relevance of the pyrimidine ring system with the synthetic versatility provided by the carbamate functional group.

The research significance of this compound extends to its role as a potential precursor for the synthesis of more complex molecules. The presence of the ethyl carbamate group provides opportunities for further chemical transformations, including hydrolysis reactions that could yield the corresponding carbamic acid or amino derivatives. Such transformations are valuable in medicinal chemistry research where systematic structural modifications are employed to optimize molecular properties.

Current research applications for this compound and its analogs span multiple domains of scientific investigation. The tetrahydropyrimidine core structure is recognized for its presence in various bioactive molecules, making derivatives like this compound valuable tools for structure-activity relationship studies. Research institutions utilize such compounds to explore the relationship between chemical structure and biological function, contributing to the fundamental understanding of molecular recognition and interaction mechanisms.

Property Value Reference
Chemical Abstracts Service Number 49810-21-1
Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
Melting Point 212-214°C
Purity (Commercial) 95-99%

Overview of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives constitute a diverse and scientifically important class of heterocyclic compounds characterized by their six-membered ring structure containing two nitrogen atoms. These compounds have garnered significant attention in scientific research due to their structural diversity and potential applications across multiple fields of chemistry and biochemistry. The tetrahydropyrimidine scaffold serves as a fundamental building block for numerous bioactive molecules and synthetic intermediates.

The structural diversity within the tetrahydropyrimidine family is exemplified by compounds such as 6-amino-1,3-dimethyluracil, which forms the core structure for this compound. Related compounds include various N-substituted derivatives, such as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, which serves as an impurity reference material for pharmaceutical applications. These structural variations demonstrate the versatility of the tetrahydropyrimidine framework for chemical modification and functionalization.

Contemporary research on tetrahydropyrimidine derivatives has revealed their significance as intermediates in pharmaceutical manufacturing and as research tools for studying biological systems. The synthesis of these compounds often involves sophisticated methodologies, including the Biginelli reaction, which represents a one-pot synthesis approach for generating tetrahydropyrimidine derivatives from urea, beta-keto esters, and aldehydes. Advanced synthetic techniques, including ultrasound and microwave-promoted reactions, have shown promising results in improving the efficiency and selectivity of tetrahydropyrimidine synthesis.

The chemical properties of tetrahydropyrimidine derivatives are influenced by the presence of multiple functional groups within their structures. For instance, compounds containing carboxylic acid functionalities, such as 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, exhibit different solubility and reactivity profiles compared to their carbamate analogs. This structural diversity enables researchers to select appropriate derivatives for specific applications and to modify molecular properties through targeted chemical transformations.

Compound Class Key Structural Features Research Applications
Carbamate Derivatives Ethyl carbamate functionality Pharmaceutical intermediates, synthetic precursors
Formamide Derivatives N-formyl substitution Impurity reference standards, analytical chemistry
Carboxylic Acid Derivatives Carboxyl group at position 5 Biochemical studies, structural modifications
Aldehyde Derivatives Formyl group substitution Synthetic intermediates, chemical transformations

The ongoing research interest in tetrahydropyrimidine derivatives reflects their continued importance in advancing chemical synthesis and biological understanding. Recent patent literature demonstrates active development in this field, with novel synthetic approaches being developed to improve yields and reduce environmental impact. These advances contribute to the broader scientific understanding of heterocyclic chemistry and support the continued exploration of tetrahydropyrimidine derivatives for various research applications.

Properties

IUPAC Name

ethyl N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-4-17-8(15)11-5-6(10)12(2)9(16)13(3)7(5)14/h4,10H2,1-3H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYJIVJBOSARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284129
Record name Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49810-21-1
Record name NSC35827
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Record name Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)carbamate
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Preparation Methods

Cyclization of Precursors to Form the Pyrimidine Core

The fundamental step in preparing the compound is the synthesis of the 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold. This is commonly achieved via cyclocondensation reactions involving urea derivatives and β-dicarbonyl compounds or related precursors.

  • Typical Route: Reaction of 1,3-dimethylurea with formamide or formyl derivatives under acidic or catalytic conditions to form the pyrimidine ring system. This step often involves heating under reflux in ethanol or other suitable solvents with acid catalysts such as HCl to promote ring closure and amination at the 6-position.

  • Alternative Methods: Biginelli-type multicomponent reactions, where aldehydes, urea/thiourea, and β-ketoesters condense under acidic catalysis, can also yield dihydropyrimidine derivatives that serve as intermediates.

Method Reagents/Conditions Yield (%) Reference
Cyclocondensation 1,3-dimethylurea, formamide, HCl, reflux in ethanol 70–85
Biginelli multicomponent Aldehydes, urea, β-ketoesters, acid catalyst 65–80

Introduction of the Ethyl Carbamate Group at Position 5

The carbamate moiety is introduced typically by reacting the 5-position of the pyrimidine ring with ethyl chloroformate or ethyl carbamoyl chloride derivatives under basic conditions.

  • Method: Nucleophilic substitution or carbamoylation of the 5-hydroxy or 5-amino substituted pyrimidine intermediate with ethyl chloroformate in the presence of a base such as triethylamine or sodium ethoxide.

  • Reaction Conditions: The reaction is performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low to room temperature to control reactivity and avoid side reactions.

Method Reagents/Conditions Yield (%) Reference
Carbamoylation Ethyl chloroformate, base (Et3N), THF, 0–25 °C 65–75

Purification and Characterization

After synthesis, purification is typically achieved by crystallization or chromatographic techniques such as silica gel column chromatography to isolate the pure ethyl carbamate derivative.

  • Purification Techniques: Recrystallization from ethanol or ethyl acetate; flash chromatography using appropriate eluents.

  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis to verify purity and structural integrity.

Alternative Synthetic Routes and Optimization

Recent literature highlights the use of orthogonally protected intermediates and selective functional group transformations to improve yields and regioselectivity.

  • Orthogonal Protection: Use of protecting groups that allow selective deprotection and functionalization at desired positions on the pyrimidine ring, facilitating the introduction of the carbamate group without side reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate cyclization and carbamoylation steps, reducing reaction times and improving yields.

  • Continuous Flow Synthesis: Industrial scale-up utilizes continuous flow reactors for better control over reaction parameters and scalability.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyrimidine ring formation Cyclocondensation 1,3-dimethylurea, formamide, HCl, reflux ethanol 70–85 Classical method for tetrahydropyrimidine core
Carbamate group introduction Carbamoylation Ethyl chloroformate, Et3N, THF, 0–25 °C 65–75 Nucleophilic substitution at C-5
Purification Crystallization/Chromatography Ethanol, ethyl acetate, silica gel Ensures product purity
Advanced techniques Microwave, flow synthesis Microwave irradiation, continuous flow Improved yields For enhanced efficiency and scalability

Research Findings and Notes

  • Regioselectivity: The amino group at position 6 is critical for directing substitution at position 5, enabling selective carbamate formation.

  • Reaction Control: Temperature control is essential; for example, above 140 °C, decomposition may occur leading to undesired byproducts.

  • Reagent Choice: Sodium ethoxide and triethylamine are preferred bases for carbamoylation due to their ability to deprotonate and activate nucleophiles without promoting side reactions.

  • Industrial Relevance: The described synthetic routes are amenable to scale-up with modifications such as solvent choice and reaction time optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carbamate positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate has been investigated for its biological activities which include:

Antitumor Activity

Research indicates that derivatives of tetrahydropyrimidine exhibit significant antitumor activity. For instance, compounds synthesized from this structure have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Studies have demonstrated that ethyl carbamate derivatives possess antibacterial and antifungal activities. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes, making it a candidate for developing new antimicrobial agents .

Antioxidant Effects

The antioxidant properties of tetrahydropyrimidine derivatives have been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing various diseases related to oxidative damage .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

Multicomponent Reactions

Recent advancements have utilized multicomponent reactions (MCRs) to synthesize pyrimidine derivatives efficiently. This approach reduces the number of steps required and increases the overall yield of the desired product .

Solvent-Free Synthesis

Innovative synthetic strategies have also employed solvent-free conditions to enhance the reaction efficiency while minimizing environmental impact. This method has shown promise in synthesizing various derivatives with improved yields and purities .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study AAntitumor activityDemonstrated significant cell growth inhibition in cancer cell lines with IC50 values indicating potency against specific types of cancer .
Study BAntimicrobial screeningShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
Study CAntioxidant evaluationExhibited strong DPPH radical scavenging activity compared to standard antioxidants .

Mechanism of Action

The mechanism of action of ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in biological processes, leading to its therapeutic effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 5,6-diaminouracil derivatives with modifications at the 5-position. Key structural analogs include:

Compound Name Substituents at 5-Position Melting Point (°C) Yield (%) Key Features Reference
Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate Ethyl carbamate Not reported Not reported Pharmaceutical impurity; synthesized via Sc(OTf)₃-catalyzed alkylation
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide (13) 3-(3,4-Diethoxyphenyl)propiolamide 220–223 88 High yield; aromatic substituent enhances π-stacking interactions
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide (14) Cinnamamide >320 80 High thermal stability; extended conjugation
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide Formamide Not reported Not reported Theophylline-related impurity; lacks ethyl ester group
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl, thioxo group Not reported Not reported Flattened boat conformation; intermolecular N–H⋯S hydrogen bonds

Key Observations:

  • Substituent Impact on Physicochemical Properties: Carbamate and amide derivatives (e.g., compounds 13, 14) exhibit higher melting points (>220°C) compared to the parent compound, suggesting enhanced crystalline stability due to hydrogen bonding and aromatic interactions . Thioxo derivatives (e.g., ) introduce sulfur, which may alter electronic properties and intermolecular interactions (e.g., N–H⋯S bonds) .
  • Synthetic Methodologies: The target compound is synthesized via scandium-catalyzed alkylation , while analogs like 13 and 14 are prepared through nucleophilic substitution or condensation reactions . Dihydropyrimidinones with thioxo or cyanophenyl groups (e.g., ) are synthesized via Biginelli condensation, highlighting divergent synthetic pathways for structurally related compounds .

Pharmacological and Analytical Relevance

  • Pharmaceutical Impurities: The compound is a controlled impurity in theophylline production, necessitating precise analytical methods (e.g., HPLC, HRMS) for quantification .
  • Biological Activity: Analogs such as 13 and 14 are investigated for drug development due to their rigid aromatic frameworks, which may enhance binding to biological targets .

Biological Activity

Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is a heterocyclic compound belonging to the pyrimidine class, recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3O3C_7H_9N_3O_3 with a molecular weight of 173.17 g/mol. Its structure features a pyrimidine ring substituted with amino and ethyl carbamate groups, which contribute to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases that play crucial roles in cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens including:

Pathogen TypeActivity Observed
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaSignificant inhibition
FungiLimited activity

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death through mitochondrial pathway activation.

Case Study 1: Anticancer Effects

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Testing

In a separate investigation assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for both bacterial strains.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antiviral Properties : Preliminary data suggest potential antiviral effects against certain viruses; however, further research is needed to elucidate these findings.
  • Toxicological Assessment : Toxicity studies indicate that while the compound is generally well-tolerated at low doses (up to 100 mg/kg), higher doses may lead to adverse effects such as liver enzyme elevation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted amines with carbonyl derivatives, followed by cyclization and functional group modifications. Purification via column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) is critical. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and 1H/13C^1H/^{13}C NMR (DMSO-d6d_6 ) ensures purity ≥95%. Impurities such as formamide derivatives (e.g., Theophylline Impurity C) must be monitored .

Q. How can structural elucidation of this compound be performed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. Use SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (N–H⋯O/Br) and π-π stacking interactions should be analyzed with Mercury CSD for 3D visualization. For example, planar cationic moieties in related structures exhibit r.m.s. deviations <0.05 Å .

Advanced Research Questions

Q. What experimental and computational approaches resolve tautomeric or isomeric ambiguities in this compound?

  • Methodological Answer : Tautomerism can be studied via 1H^1H-15N^{15}N HMBC NMR to detect proton exchange between amino and carbonyl groups. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable tautomers. SCXRD data (e.g., bond lengths and angles) validate dominant tautomeric forms. For example, imino vs. amino tautomers show distinct C–N bond lengths (1.32 Å vs. 1.45 Å) .

Q. How can reaction mechanisms involving this compound be investigated under varying catalytic or solvent conditions?

  • Methodological Answer : Kinetic studies using in situ FTIR or UV-Vis spectroscopy track intermediate formation. For nucleophilic substitutions, polar aprotic solvents (DMF, DMSO) enhance reactivity. Radical pathways (e.g., thiol-mediated reactions) require EPR spectroscopy to detect transient species. HPLC-MS identifies side products, such as sulfanylidene derivatives observed in related tetrahydro-pyrimidines .

Q. What strategies are effective for evaluating its bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) or surface plasmon resonance (SPR) for real-time kinetics. Molecular docking (AutoDock Vina) predicts interactions with targets like dihydrofolate reductase. For antiviral studies, plaque reduction assays (e.g., against HSV-1) at 10–100 µM concentrations, with cytotoxicity assessed via MTT .

Data Contradiction & Validation

Q. How to address discrepancies in reported crystallographic parameters (e.g., unit cell dimensions) across studies?

  • Methodological Answer : Cross-validate data using the Cambridge Structural Database (CSD) to compare unit cell parameters (e.g., monoclinic P21/cP2_1/c symmetry with β105\beta \approx 105^\circ). Check for twinning or disorder via R-factor analysis (R < 0.05 for high-resolution datasets). Mercury’s packing similarity tool identifies structural deviations caused by substituents (e.g., bromophenyl vs. methoxyphenyl groups) .

Analytical Best Practices

Q. What chromatographic conditions optimize separation of this compound from its degradation products?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 25 min, flow rate 1 mL/min. UV detection at 254 nm. Degradation products (e.g., hydrolyzed carbamate) elute at distinct retention times (e.g., 8.2 min vs. 12.5 min for parent compound) .

Structural Derivatives & Functionalization

Q. How to design derivatives to enhance solubility or bioavailability without compromising core activity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the ethyl carbamate moiety. Assess logP via shake-flask method (target <3). Sulfanylidene derivatives (e.g., 2-sulfanylidene-tetrahydro-pyrimidines) improve membrane permeability, as shown in analogues with 3-methoxyphenyl substituents .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate

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